molecular formula C10H14N2O3S B6617163 4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 91619-25-9

4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B6617163
CAS No.: 91619-25-9
M. Wt: 242.30 g/mol
InChI Key: YJAKCUQBRSBCQO-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1 and a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) at position 2. Sulfonamides are widely recognized for their pharmacological versatility, including roles as antimicrobial agents, enzyme inhibitors (e.g., carbonic anhydrase), and anticancer compounds .

Properties

IUPAC Name

4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAKCUQBRSBCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Anhydrous acetone or pyridine are preferred due to their ability to stabilize intermediates.

  • Base : Triethylamine (TEA) or potassium carbonate are used to deprotonate morpholine, enhancing its nucleophilicity.

  • Temperature : Reactions are typically conducted at reflux (60–80°C) for 2–24 hours, depending on the scale.

Example Procedure

  • Dissolve 4-chlorobenzenesulfonamide (10 mmol) and morpholine (12 mmol) in anhydrous acetone (20 mL).

  • Add TEA (15 mmol) dropwise under nitrogen atmosphere.

  • Reflux for 12 hours, then cool to room temperature.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Yield : 78–85%.
Purity : >95% (confirmed by HPLC).

Sulfonylation of Morpholine with Benzenesulfonyl Chloride

An alternative approach involves the direct sulfonylation of morpholine using benzenesulfonyl chloride . This one-step method is efficient but requires careful control of reaction stoichiometry.

Key Steps

  • Reagent Mixing : Benzenesulfonyl chloride (1 eq) is added to a solution of morpholine (1.2 eq) in dichloromethane (DCM).

  • Reaction Quenching : The mixture is stirred at 0°C for 1 hour to minimize side reactions.

  • Workup : The product is extracted with DCM, washed with brine, and dried over sodium sulfate.

Yield : 70–75%.
Advantage : Avoids the need for halogenated intermediates.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. This method reduces synthesis time from hours to minutes while maintaining yield.

Protocol

  • Combine 4-chlorobenzenesulfonamide (10 mmol), morpholine (12 mmol), and TEA (15 mmol) in DMSO.

  • Irradiate at 100°C for 15 minutes using a microwave synthesizer.

  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

Yield : 82%.
Benefits : Enhanced reproducibility and reduced energy consumption.

Patent-Based Synthesis Using DMSO and Hydrazine

A patented method optimizes the substitution reaction by employing dimethyl sulfoxide (DMSO) as a solvent and hydrazine hydrate as a catalyst.

Industrial-Scale Process

  • Dissolve 4-chlorobenzenesulfonamide (1 kg) in DMSO (5 L).

  • Add morpholine (1.2 eq) and hydrazine hydrate (0.1 eq).

  • Heat to 120°C for 4 hours under reflux.

  • Precipitate the product by diluting with hot water, then filter and dry.

Yield : 90%.
Purity : 98% (by NMR).

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Nucleophilic Substitution78–85>9512–24 hrHigh
Sulfonylation70–75901–2 hrModerate
Microwave-Assisted829715 minLow
Patent-Based (DMSO)90984 hrHigh

Key Findings :

  • The patent-based DMSO method offers the highest yield and purity, making it suitable for industrial production.

  • Microwave synthesis is ideal for lab-scale rapid synthesis but lacks scalability.

  • Nucleophilic substitution remains the most balanced approach for academic and small-scale applications.

Challenges and Optimization Strategies

Solutions

  • Catalytic Additives : Adding hydrazine hydrate reduces side reactions in DMSO-based methods.

  • Temperature Gradients : Gradual heating from 0°C to reflux minimizes decomposition .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group undergoes nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature. For example, the NH2 group can act as a leaving group in reactions with alkyl halides or acylating agents, forming derivatives such as sulfonates or amides .

Oxidation

The sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4) under acidic or neutral conditions. This reaction typically requires elevated temperatures and produces stable sulfonate products .

Reduction

Reduction of the sulfonamide group yields primary amines. Agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in methanol or ethanol facilitate this transformation, converting the -SO2NH2 group to -NH2 .

Cyclization

Under acidic conditions, the sulfonamide group can participate in cyclization reactions with adjacent functional groups (e.g., amines or alcohols), forming heterocyclic compounds. This is observed in derivatives with α,β-unsaturated carbonyl systems, leading to ring closures .

Sulfonyl Chloride Formation

The sulfonamide can be converted to a reactive sulfonyl chloride intermediate using pyrylium salts (e.g., Pyry-BF4) under mild conditions. This intermediate is highly versatile for further nucleophilic substitution or coupling reactions .

Common Reagents and Reaction Conditions

Reaction Type Reagents Conditions Product
Substitution Alkyl halides, acyl chlorideDMF, triethylamine (base)Alkylated/acylated sulfonamides
Oxidation KMnO4H2SO4, refluxSulfonic acid derivatives
Reduction NaBH4, LiAlH4Methanol/ethanol, room temperaturePrimary amine derivatives
Cyclization H2SO4 (acid catalyst)Reflux, high temperatureHeterocyclic compounds
Sulfonyl Chloride Pyry-BF4, MeCNRoom temperature, inert atmosphereSulfonyl chloride intermediates

Substitution Products

Nucleophilic substitution at the sulfonamide group generates derivatives such as alkyl sulfonamides or acylated sulfonamides. For example, reaction with methyl iodide yields N-methyl-4-(morpholin-4-yl)benzenesulfonamide .

Oxidation Products

Oxidation with KMnO4 converts the sulfonamide to a sulfonate, retaining the morpholinyl group. This reaction is critical for functionalizing the aromatic ring for further biological studies .

Reduction Products

Reduction with LiAlH4 produces 4-(morpholin-4-yl)benzeneamine, which retains the morpholine ring but loses the sulfonamide functionality .

Cyclization Products

Intramolecular cyclization with adjacent nucleophiles (e.g., amines) forms fused heterocycles, such as thiazoles or imidazoles, depending on the substituent arrangement .

Sulfonyl Chloride Derivatives

Conversion to sulfonyl chloride enables subsequent reactions with nucleophiles (e.g., alcohols, amines), forming diverse sulfonate esters or amides .

Scientific Research Applications

Medicinal Chemistry

4-(Morpholin-4-yl)benzene-1-sulfonamide has been investigated for its potential as an anticancer agent. It exhibits significant inhibitory activity against carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor growth and metastasis. The compound has demonstrated an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating its potential role in cancer therapy .

Enzyme Inhibition

The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate binding. This property makes it a valuable tool in studying enzyme kinetics and protein interactions .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. Treatment with certain derivatives led to increased apoptotic markers, suggesting its potential for development into cancer therapeutics .

Several studies have evaluated the biological activities of 4-(morpholin-4-yl)benzene-1-sulfonamide:

  • Cardiovascular Impact : Investigation on isolated rat hearts showed that certain derivatives significantly reduced perfusion pressure and coronary resistance, suggesting applications in managing cardiovascular diseases through calcium channel modulation .
  • Anticancer Potential : The ability to induce apoptosis highlights its therapeutic potential against various cancers, warranting further investigation into its mechanisms and effects .

Pharmacokinetic Considerations

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of 4-(morpholin-4-yl)benzene-1-sulfonamide is crucial for its therapeutic application. Theoretical models suggest varying permeability across different cell types, which could influence bioavailability and efficacy .

Case Study: Cancer Therapeutics

A study focused on the anticancer properties of sulfonamide derivatives, including 4-(morpholin-4-yl)benzene-1-sulfonamide, demonstrated that these compounds activate apoptotic pathways in cancer cell lines, making them candidates for further development in cancer therapies .

Case Study: Cardiovascular Research

Research involving isolated rat hearts indicated that certain derivatives of this compound can significantly affect cardiac function, potentially leading to new treatments for cardiovascular conditions .

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or protein it targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table compares 4-(morpholin-4-yl)benzene-1-sulfonamide with similar compounds, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Key Features/Applications Reference ID
4-(Morpholin-4-yl)benzene-1-sulfonamide (Target) C₁₀H₁₄N₂O₃S 254.29* Morpholine at position 4 Not reported Base structure for derivatization
4-Methyl-N-[4-(morpholin-4-yl)phenyl]benzene-1-sulfonamide C₁₇H₂₀N₂O₃S 332.42 Methyl group on benzene, morpholine-linked phenyl Not reported Enhanced lipophilicity
5-Amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide C₁₆H₁₆Cl₂N₃O₃S 416.29 Amino group at position 5, dichlorophenyl at N-site Not reported Potential antimicrobial activity
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide C₂₃H₃₀N₈O₃S 522.61 Triazine core, diethylamino, pyridinyl group 240–243 Anti-inflammatory/anticancer lead
4-Bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C₂₀H₁₉BrN₄O₃S 475.4 Bromine substituent, pyridazine ring Not reported Kinase inhibition potential
3-Amino-N,N-diethyl-4-morpholin-4-yl-benzenesulfonamide C₁₄H₂₄N₄O₃S 328.43 Amino and diethyl groups at positions 3 and N-site Not reported SAR studies for optimization

*Calculated based on molecular formula.

Key Observations:
  • Triazine Hybrids (e.g., Compound ) : The addition of a triazine ring significantly increases molecular weight (522.61 g/mol) and complexity. These compounds exhibit higher melting points (~240°C), suggesting greater crystalline stability, and are often explored for anti-inflammatory or anticancer applications .
  • The bromo-substituted analog in incorporates a pyridazine ring, which may enhance π-π stacking interactions in biological targets.
  • Amino-Substituted Analogs (e.g., Compound ): Amino groups at position 3 or 5 improve hydrogen-bonding capacity, which could enhance target affinity. The dichlorophenyl group in may contribute to antimicrobial activity by mimicking substrate structures.

Biological Activity

4-(Morpholin-4-yl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its morpholine ring and sulfonamide functional group, which contribute to its potential therapeutic applications, particularly in the inhibition of various enzymes and as a treatment for certain diseases.

Chemical Structure

The chemical formula of 4-(morpholin-4-yl)benzene-1-sulfonamide is C10H14N2O3S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}. Its structure features a benzene ring substituted with a morpholine group at the para position and a sulfonamide group, which is critical for its biological activity.

Enzyme Inhibition

One of the primary mechanisms through which 4-(morpholin-4-yl)benzene-1-sulfonamide exerts its biological effects is through the inhibition of carbonic anhydrases (CAs). Studies have shown that sulfonamide derivatives can selectively inhibit specific isoforms of CAs, such as CA IX, which is implicated in tumor growth and metastasis. The compound has demonstrated significant inhibitory activity against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating its potential as an anticancer agent .

Apoptosis Induction

In addition to enzyme inhibition, this compound has been reported to induce apoptosis in cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, treatment with certain sulfonamide derivatives led to a marked increase in apoptotic markers, demonstrating its potential role in cancer therapy .

Biological Activity Studies

Several studies have evaluated the biological activity of 4-(morpholin-4-yl)benzene-1-sulfonamide and related compounds:

Study Biological Activity Key Findings
Figueroa-Valverde et al. (2023) Cardiovascular EffectsDemonstrated that derivatives can significantly alter perfusion pressure and coronary resistance in isolated rat heart models.
Dabbagh et al. (2014) Antitumor ActivityReported binding affinity to various carbonic anhydrase isoforms but showed no significant antitumor activity against mouse lymphoid leukemia.
RSC Advances (2021) Apoptosis in Cancer CellsCompound induced a 22-fold increase in apoptotic cells compared to controls.

Case Studies

  • Cardiovascular Impact : A study involving isolated rat hearts indicated that certain benzenesulfonamide derivatives, including 4-(morpholin-4-yl)benzene-1-sulfonamide, significantly reduced perfusion pressure and coronary resistance. This suggests a potential application in managing cardiovascular diseases through calcium channel modulation .
  • Cancer Therapeutics : The ability of this compound to induce apoptosis in MDA-MB-231 cells highlights its potential as an anticancer agent. The mechanism involves the activation of apoptotic pathways, making it a candidate for further development in cancer therapies .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 4-(morpholin-4-yl)benzene-1-sulfonamide is crucial for its therapeutic application. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest varying permeability across different cell types, which could influence its bioavailability and efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(morpholin-4-yl)benzene-1-sulfonamide, and how is structural purity validated?

  • Methodological Answer :

  • Synthesis : React benzenesulfonyl chloride with morpholine in a nucleophilic substitution reaction under inert conditions (e.g., nitrogen atmosphere). Use polar aprotic solvents like DMF or THF, and maintain temperatures between 0–25°C to control reaction kinetics .
  • Purification : Recrystallize from ethanol/water mixtures or employ column chromatography with silica gel and ethyl acetate/hexane gradients.
  • Validation :
  • NMR Spectroscopy : Confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH2 groups) and sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify S=O stretching vibrations (1150–1350 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S content (±0.3% deviation).

Q. What spectroscopic and crystallographic methods are critical for characterizing 4-(morpholin-4-yl)benzene-1-sulfonamide?

  • Methodological Answer :

  • 1H/13C NMR : Assign protons and carbons in the morpholine ring and sulfonamide group. For example, the morpholine’s CH2 groups appear as triplets in 1H NMR .
  • X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include bond lengths (e.g., S-N ≈ 1.63 Å) and torsion angles to confirm the non-planar conformation of the morpholine ring .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 257) and fragmentation patterns.

Advanced Research Questions

Q. How does the morpholine substituent influence the dual inhibitory activity of 4-(morpholin-4-yl)benzene-1-sulfonamide against carbonic anhydrase (hCA) and cyclooxygenase (hCOX-2)?

  • Methodological Answer :

  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., stopped-flow CO2 hydration for hCA; COX-2 colorimetric assays). Compare IC50 values with morpholine-free analogs.
  • Computational Docking : Use AutoDock Vina to model interactions. The morpholine’s oxygen may form hydrogen bonds with hCA’s Zn²⁺-bound water or hCOX-2’s Arg120 .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., piperidine vs. morpholine) to assess steric/electronic effects on potency .

Q. How can contradictory reports on antibacterial efficacy of 4-(morpholin-4-yl)benzene-1-sulfonamide be resolved?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity using Clinical and Laboratory Standards Institute (CLSI) guidelines. Test against isogenic bacterial strains (e.g., E. coli ΔfolP mutants) to confirm target specificity .
  • Biofilm vs. Planktonic Assays : Use crystal violet staining to assess biofilm disruption, which may explain discrepancies in MIC values .
  • Metabolomic Profiling : Track folic acid synthesis intermediates (e.g., dihydropteroate) via LC-MS to verify target engagement .

Q. What computational strategies predict the binding stability of 4-(morpholin-4-yl)benzene-1-sulfonamide to TRPM8 channels?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy between the sulfonamide group and TRPM8’s Tyr1004 .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for morpholine ring modifications to optimize binding affinity .

Data Analysis and Experimental Design

Q. How can crystallographic disorder in 4-(morpholin-4-yl)benzene-1-sulfonamide crystals be resolved?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : Apply SHELXL’s PART and SUMP instructions to model disordered morpholine conformers. Validate with R1 (<5%) and wR2 (<12%) .
  • Twinned Data : Use PLATON’s TWINROTMAT to detect twinning and refine with HKLF5 .

Q. What strategies optimize the pharmacokinetic profile of 4-(morpholin-4-yl)benzene-1-sulfonamide?

  • Methodological Answer :

  • LogP Measurement : Determine octanol/water partitioning via shake-flask method. Morpholine’s polarity reduces logP (~1.5), enhancing aqueous solubility.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS/MS. Introduce electron-withdrawing groups to slow oxidation .
  • In Vivo PK : Administer intravenously/orally to rodents; calculate bioavailability (AUC₀–∞ ratio) and half-life (non-compartmental analysis).

Contradiction Resolution in Literature

Q. Why do some studies report weak hCA inhibition despite structural similarity to potent inhibitors?

  • Methodological Answer :

  • Active Site Mapping : Compare X-ray structures of hCA II with/without bound inhibitor. The morpholine’s orientation may sterically clash with Thr199.
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Adjust assay pH (e.g., pH 6.5 vs. 7.4) to mimic physiological conditions .

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